An In-Depth Technical Guide to 3-Methoxy-5-nitrobenzoic acid (CAS: 78238-12-7)
An In-Depth Technical Guide to 3-Methoxy-5-nitrobenzoic acid (CAS: 78238-12-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Methoxy-5-nitrobenzoic acid, a key chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document synthesizes its chemical properties, synthesis, analytical characterization, and applications, with a focus on practical, field-proven insights and methodologies.
Section 1: Chemical Identity and Physicochemical Properties
3-Methoxy-5-nitrobenzoic acid is a substituted aromatic carboxylic acid. The presence of a methoxy group, a nitro group, and a carboxylic acid moiety on the benzene ring makes it a versatile building block in organic synthesis.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 78238-12-7 | [1][2] |
| Molecular Formula | C₈H₇NO₅ | [1][2] |
| Molecular Weight | 197.14 g/mol | [1][2] |
| IUPAC Name | 3-methoxy-5-nitrobenzoic acid | [1][2] |
| Synonyms | 5-Nitro-m-anisic acid, 3-Nitro-5-methoxybenzoic acid | [1][2] |
| Appearance | Yellow or colorless crystals | [3] |
| Melting Point | 204-206 °C | [3] |
| SMILES | COC1=CC(=CC(=C1)[O-])C(=O)O | [1][2] |
| InChI | InChI=1S/C8H7NO5/c1-14-7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4H,1H3,(H,10,11) | [1][2] |
Section 2: Synthesis and Purification
The synthesis of 3-Methoxy-5-nitrobenzoic acid can be approached from commercially available starting materials. A common route involves the nitration of benzoic acid to form 3,5-dinitrobenzoic acid, followed by a selective nucleophilic aromatic substitution to introduce the methoxy group.
Synthesis of 3,5-Dinitrobenzoic Acid from Benzoic Acid
The initial step involves the dinitration of benzoic acid. This is a well-established electrophilic aromatic substitution reaction. The directing effects of the carboxylic acid group (a meta-director) favor the formation of the 3,5-disubstituted product.
Experimental Protocol: Nitration of Benzoic Acid
-
In a fume hood, cautiously add 61 g (0.5 mole) of benzoic acid to a 2-liter round-bottomed flask containing 300 ml of concentrated sulfuric acid (sp. gr. 1.84).[4]
-
While cooling the flask in a water bath to maintain a temperature between 70°C and 90°C, add 100 ml of fuming nitric acid (sp. gr. 1.54) in small portions.
-
After the addition is complete, cover the flask and let it stand for at least one hour.[4]
-
Heat the reaction mixture on a steam bath for 4 hours, then in an oil bath at 135–145°C for 3 hours.[4]
-
Allow the mixture to cool to room temperature and then pour it into a mixture of 800 g of ice and 800 ml of water.[4]
-
Collect the precipitated 3,5-dinitrobenzoic acid by suction filtration and wash it with water until the washings are free of sulfates.
-
The crude product can be recrystallized from 50% ethanol to yield purified 3,5-dinitrobenzoic acid.[4]
Synthesis of 3-Methoxy-5-nitrobenzoic Acid
A plausible, though not explicitly detailed in the immediate search results, method for the conversion of 3,5-dinitrobenzoic acid to 3-methoxy-5-nitrobenzoic acid involves a selective nucleophilic aromatic substitution. One of the nitro groups can be displaced by a methoxide source. This is often followed by a reduction of the remaining nitro group and then re-oxidation or diazotization and removal, although a direct partial reduction and methoxylation may also be feasible. A more direct approach involves the selective methoxylation of a di-nitro compound.
Note: A detailed, validated experimental protocol for the direct conversion of 3,5-dinitrobenzoic acid to 3-methoxy-5-nitrobenzoic acid was not found in the provided search results. The following is a generalized representation of a potential synthetic pathway.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of 3-Methoxy-5-nitrobenzoic acid.
Section 3: Spectroscopic and Analytical Data
Thorough characterization of 3-Methoxy-5-nitrobenzoic acid is essential for its use in research and development. The following sections detail the expected spectroscopic signatures.
Note: Specific, verified spectra for 3-Methoxy-5-nitrobenzoic acid were not available in the search results. The data presented below is based on the analysis of related compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns influenced by their positions relative to the nitro and methoxy groups. The methoxy protons will appear as a sharp singlet further upfield (typically δ 3.8-4.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will show signals for the eight unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically δ 165-175 ppm). The aromatic carbons will appear in the range of δ 110-160 ppm, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methoxy group. The methoxy carbon will appear as a signal around δ 55-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid, around 1700 cm⁻¹.
-
Asymmetric and symmetric N-O stretching bands for the nitro group, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
C-O stretching bands for the methoxy group and the carboxylic acid, in the fingerprint region.
-
Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z 197. Fragmentation patterns would likely involve the loss of the methoxy group, the nitro group, and the carboxylic acid group.
High-Performance Liquid Chromatography (HPLC)
Purity analysis of 3-Methoxy-5-nitrobenzoic acid can be effectively performed using reversed-phase HPLC. A typical method would involve:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase: A gradient or isocratic mixture of an acidified aqueous phase (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent such as acetonitrile or methanol.[2][5]
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 230 nm or 254 nm).[2]
Section 4: Applications in Research and Drug Development
3-Methoxy-5-nitrobenzoic acid and its isomers are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of multiple functional groups allows for a variety of chemical transformations.
Nitrobenzoic acid derivatives are frequently used as precursors for the corresponding aminobenzoic acids through reduction of the nitro group. These amino derivatives are key building blocks for a wide range of pharmaceuticals. For example, related methoxy-nitrobenzoic acids have been used in the synthesis of drugs such as Prazosin and Betrixaban.[6] While a direct patent application for 3-Methoxy-5-nitrobenzoic acid in the synthesis of a specific marketed drug was not identified in the search results, its structural motifs are common in medicinal chemistry.
Potential Synthetic Utility Workflow
Caption: Potential synthetic transformations of 3-Methoxy-5-nitrobenzoic acid.
Section 5: Safety and Handling
3-Methoxy-5-nitrobenzoic acid should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2]
Table 2: GHS Hazard Information
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage is at 2°C - 8°C.
First Aid Measures:
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
Section 6: Conclusion
3-Methoxy-5-nitrobenzoic acid is a valuable chemical intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceutical compounds. Its synthesis from readily available starting materials, while requiring careful control of reaction conditions, is achievable. Proper analytical characterization is crucial to ensure its purity and identity for subsequent synthetic steps. As with all chemical reagents, adherence to strict safety protocols is mandatory during its handling and use. This guide provides a foundational understanding for researchers and developers working with this versatile molecule.
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